molecular formula C38H54O19 B190857 Crocetin gentiobiosylglucosyl ester CAS No. 55750-84-0

Crocetin gentiobiosylglucosyl ester

Cat. No. B190857
CAS RN: 55750-84-0
M. Wt: 814.8 g/mol
InChI Key: CZSBHMFVVLYIQQ-DRVLGOCHSA-N
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Description

Crocetin gentiobiosylglucosyl ester, also known as Crocin II, is extracted from saffron (Crocus sativus L.) . It is a water-soluble crocetin glycoside, a carotenoid pigment of saffron that has been used as a spice for flavoring and coloring food preparations, and in Chinese traditional medicine as an anodyne or tranquilizer .


Synthesis Analysis

The synthesis of crocetin gentiobiosylglucosyl ester involves a series of genetic modifications and the strategic overexpression of key enzymes . The process utilizes glycerol as the primary carbon source and involves the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .


Molecular Structure Analysis

Crocetin gentiobiosylglucosyl ester has an empirical formula of C38H54O19 . It displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of crocetin gentiobiosylglucosyl ester include the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .


Physical And Chemical Properties Analysis

Crocetin gentiobiosylglucosyl ester is sensitive to thermal treatment, light, and pH . It undergoes oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .

Scientific Research Applications

1. Neuroprotective Effects

Crocetin gentiobiosylglucosyl ester demonstrates significant neuroprotective effects. Studies have shown that it can prevent ethanol-induced impairment of hippocampal synaptic plasticity in vivo, suggesting its potential in combating alcohol-related neural damage (Sugiura, Shoyama, Saito, & Abe, 1994). Additionally, its efficacy in enhancing learning and memory, and in counteracting neurodegenerative disorders, highlights its potential in therapeutic applications for cognitive impairments (Abe & Saito, 2000).

2. Anticancer Properties

Crocetin gentiobiosylglucosyl ester has been observed to inhibit the invasiveness of breast cancer cells. This effect is attributed to its ability to downregulate matrix metalloproteinases, which are key players in cancer metastasis (Chryssanthi, Dedes, Karamanos, Cordopatis, & Lamari, 2011).

3. Cardiovascular Benefits

Research suggests that crocetin gentiobiosylglucosyl ester can improve myocardial ischemia and exhibit cardioprotective effects. This improvement is likely mediated through the Rho/ROCK/NF-κB pathway, indicating a potential role in treating heart-related ailments (Huang et al., 2016).

4. Anti-inflammatory and Antioxidant Properties

Crocetin gentiobiosylglucosyl ester has demonstrated significant anti-inflammatory and antioxidant properties. These effects contribute to its neuroprotective and anticancer activities and may be beneficial in treating various inflammatory conditions (Li, Kakkar, & Wang, 2018).

5. Antidepressant Effects

Studies have also explored the antidepressant effects of crocetin gentiobiosylglucosyl ester. In models of chronic mild stress-induced depression in mice, crocetin has shown promising results in reducing depression-like symptoms, suggesting its potential as a natural antidepressant (Alsanie et al., 2022).

Safety And Hazards

Crocetin gentiobiosylglucosyl ester should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The substantial yields achieved in the synthesis of crocetin gentiobiosylglucosyl ester highlight the commercial potential of microbial-derived crocins as an eco-friendly alternative to plant extraction methods . The development of these microbial processes not only broadens the scope for crocin production but also suggests significant implications for the exploitation of bioengineered compounds in pharmaceutical and food industries .

properties

IUPAC Name

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBHMFVVLYIQQ-DRVLGOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856143
Record name Crocetin gentiobiosylglucosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crocetin gentiobiosylglucosyl ester

CAS RN

55750-84-0
Record name Crocin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetin gentiobiosylglucosyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crocetin gentiobiosylglucosyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCETIN GENTIOBIOSYLGLUCOSYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
M Spinelli, A Biancolillo, G Battaglia, M Foschi… - Molecules, 2022 - mdpi.com
… associated with the spices harvested in Spoleto, it appeared that seven crocetins drive the model, which are cis crocetin digentiobiose ester, cis crocetin gentiobiosylglucosyl ester, cis 2 …
Number of citations: 8 www.mdpi.com
B Boneva, A Marchev, K Amirova, P Ganova… - Life, 2023 - mdpi.com
Objectives: Osteoarthritis (OA) is an age-related joint disease that involves the degeneration of cartilage and is the most prevalent form of arthritis, affecting a large part of the population. …
Number of citations: 2 www.mdpi.com
A Mena-García, ML Sanz, M Díez-Municio… - Foods, 2023 - mdpi.com
… Picrocrocin, crocetin bis(gentiobiosyl) ester (crocin trans-4-GG) and crocetin gentiobiosylglucosyl ester (crocin trans-3-Gg) were provided by Phytolab (Vestenbergsgreuth, Germany). …
Number of citations: 0 www.mdpi.com
増井涼, 川崎武志, 神本敏弘, 菊地祐一, 近藤誠三… - 生薬学雑誌, 2019 - jstage.jst.go.jp
… なお,この TLC 条件では,サフランに含まれる黄色色素(クロシン類) が Rf 値 0.1 付近(crocetin digentiobiosyl ester),0.25 付近 (crocetin gentiobiosylglucosyl ester),0.4 付近(crocetin diglucosyl …
Number of citations: 3 www.jstage.jst.go.jp
J Velíšek, J Davidek, K Cejpek - Czech Journal of Food …, 2008 - search.proquest.com
This review article is a part of the survey of the generally accepted biosynthetic pathways that lead to the most important natural pigments in organisms closely related to foods and feeds…
Number of citations: 29 search.proquest.com

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